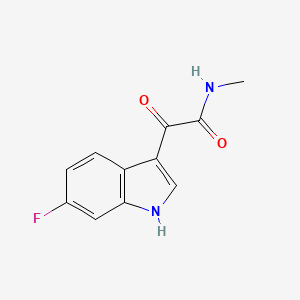

2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide

CAS No.:

Cat. No.: VC15883133

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FN2O2 |

|---|---|

| Molecular Weight | 220.20 g/mol |

| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide |

| Standard InChI | InChI=1S/C11H9FN2O2/c1-13-11(16)10(15)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,14H,1H3,(H,13,16) |

| Standard InChI Key | WSNOSYFWABTRLZ-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture and Physicochemical Properties

2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide (molecular formula: , molecular weight: 220.20 g/mol) features a 6-fluoro-substituted indole core linked to an N-methyl oxoacetamide group at the 3-position. The indole moiety, a privileged scaffold in drug discovery, is modified with a fluorine atom to enhance metabolic stability and bioavailability. Key physicochemical parameters include a calculated logP of 1.57, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 70.16 Ų, suggesting favorable membrane permeability .

Table 1: Molecular Properties of 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide and Analogues

Biological Activity and Mechanistic Insights

Table 2: Cytotoxicity of Selected Indole Derivatives (IC₅₀, μM)

| Compound | Hela (Cervical) | MCF7 (Breast) | HepG2 (Liver) |

|---|---|---|---|

| 5a | >100 | >100 | >100 |

| 5f | 17.65 ± 1.54 | 24.24 ± 1.09 | 20.89 ± 0.87 |

| 5r | 12.34 ± 0.98 | 18.76 ± 1.23 | 10.56 ± 1.14 |

Mechanism of Action

Indole derivatives often modulate apoptosis pathways. Compound 5r triggered dose-dependent caspase-3/8 activation in HepG2 cells, bypassing caspase-9 involvement, which suggests extrinsic apoptosis induction . Molecular docking studies propose that the oxoacetamide group interacts with caspase-8’s active site, while the indole scaffold occupies hydrophobic pockets . For the target compound, analogous interactions with death receptors (e.g., Fas/CD95) are plausible but require experimental validation.

Pharmacological and Therapeutic Prospects

Drug-Likeness and ADME Profile

The compound’s moderate logP (1.57) and TPSA (70.16 Ų) align with Lipinski’s criteria for oral bioavailability. Fluorine substitution reduces oxidative metabolism, potentially extending half-life . Preliminary in silico predictions using SwissADME indicate high gastrointestinal absorption (73%) and moderate blood-brain barrier permeability (0.45 logBB) .

Target Indications

-

Oncology: Fluorinated indoles show promise in breast, liver, and cervical cancers due to caspase-mediated apoptosis .

-

Neurology: Indole derivatives modulate serotonin receptors and monoamine oxidases, suggesting potential in depression or Parkinson’s disease.

-

Infectious Diseases: Adamantane-indole hybrids inhibit viral polymerases, warranting evaluation against RNA viruses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume